1233B
CAS No.:
Cat. No.: VC0515678
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H30O6 |
---|---|
Molecular Weight | 342.4 g/mol |
IUPAC Name | (2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid |
Standard InChI | InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+ |
Standard InChI Key | QFZISQBFEIXWDM-UTLPMFLDSA-N |
Isomeric SMILES | CC(CCCCC(C(CO)C(=O)O)O)C/C(=C/C(=C/C(=O)O)/C)/C |
SMILES | CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C |
Canonical SMILES | CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C |
Appearance | Solid powder |
Introduction
Chemical Characterization and Structural Identity
Molecular Structure and Physicochemical Properties
1233B, systematically named 12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid, features a complex structure with multiple hydroxyl and methyl groups (Figure 1) . The compound’s canonical SMILES notation, , reveals conjugated double bonds and carboxylic acid termini, contributing to its polarity and solubility profile .
Table 1: Physicochemical Properties of 1233B
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 342.43 g/mol | |
Solubility in DMSO | Soluble | |
Solubility in Methanol | Soluble | |
Solubility in Ethanol | 1 mg/mL | |
Storage Conditions | -20°C |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its extraction and purification from fungal cultures . Stability studies recommend storage at -20°C to prevent degradation over extended periods .
Spectroscopic and Chromatographic Identification
Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared (FTIR) analyses have been pivotal in confirming 1233B’s structure. Characteristic IR absorptions at 3200–3500 cm (hydroxyl groups) and 1700 cm (carboxylic acid C=O stretching) align with its functional groups . High-resolution LC/TOF-MS studies further validate its exact mass ( 342.2145 for ) .
Biosynthesis and Fungal Production
Fungal Sources and Induction Mechanisms
1233B is produced by Fusarium spp., including Fusarium sp. RK97-94, under specific culture conditions . Notably, hygromycin B, a protein synthesis inhibitor, upregulates 1233B production by 3–5 fold compared to baseline levels . This induction suggests a stress-response mechanism in fungi, where secondary metabolite synthesis is activated under translational inhibition.
Table 2: Culture Conditions for 1233B Production
Parameter | Optimal Condition | Yield Enhancement | Source |
---|---|---|---|
Inducing Agent | Hygromycin B (50 µg/mL) | 300–500% | |
Incubation Time | 14 days | Steady-state | |
Temperature | 25°C | Maximal biomass | |
pH | 5.0–6.0 | Moderate yield |
Genetic and Enzymatic Pathways
Genomic analyses of Fusarium spp. have identified a biosynthetic gene cluster (BGC) spanning 15 kb, which includes polyketide synthase (PKS) and cytochrome P450 genes . These enzymes catalyze the iterative condensation of malonyl-CoA units and subsequent oxidations to form 1233B’s backbone . A self-resistance gene within the BGC protects the host fungus from 1233B’s cytotoxic effects, a common strategy in secondary metabolite producers .
Applications and Research Implications
Chemical Ecology and Fungal Interactions
1233B’s production under hygromycin B stress suggests a role in fungal defense against competing microbes . Field studies hypothesize its secretion alters rhizospheric microbial communities, favoring Fusarium dominance .
Biotechnological and Pharmaceutical Prospects
Despite limited intrinsic bioactivity, 1233B serves as a scaffold for semisynthetic derivatives. Esterification of its hydroxyl groups enhances antibacterial potency 8–10 fold, demonstrating structure-activity relationship (SAR) flexibility .
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